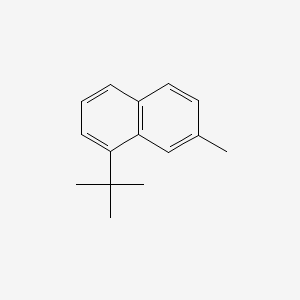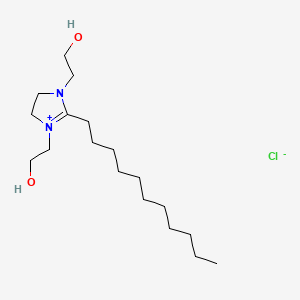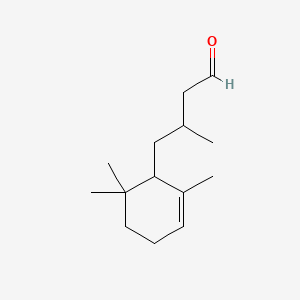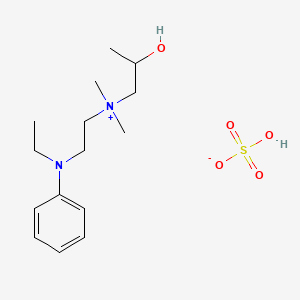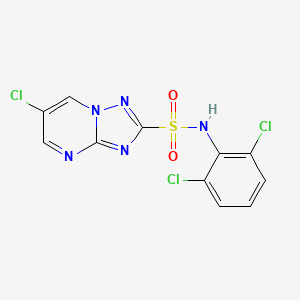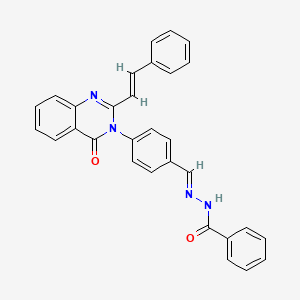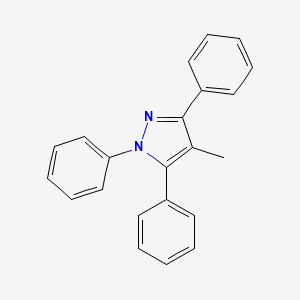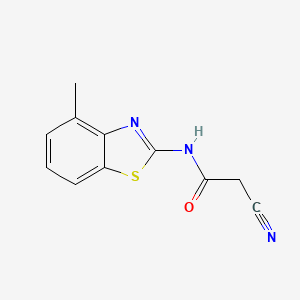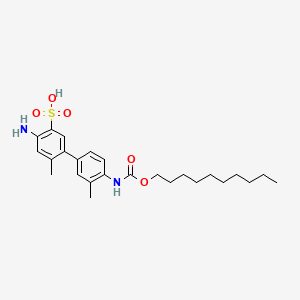
1-(4'-(Hydroxy(oxido)amino)(1,1'-biphenyl)-4-yl)-3-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 400329 typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction is carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired product after purification.
Industrial Production Methods: Industrial production of NSC 400329 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 400329 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives of NSC 400329.
Reduction: Amino derivatives of NSC 400329.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
NSC 400329 has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of NSC 400329 involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes further contributes to its biological effects.
Comparaison Avec Des Composés Similaires
1-(4-nitrophenyl)-2-phenylethanone: Similar structure but lacks the propenone moiety.
4-nitrobenzophenone: Contains a nitrophenyl group attached to a benzophenone system.
4-nitrochalcone: Similar structure but with a different substitution pattern on the aromatic rings.
Uniqueness of NSC 400329: NSC 400329 is unique due to its specific structural features, including the combination of a nitrophenyl group, a biphenyl system, and a propenone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
7402-87-1 |
|---|---|
Formule moléculaire |
C21H15NO3 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
(E)-1-[4-(4-nitrophenyl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO3/c23-21(15-6-16-4-2-1-3-5-16)19-9-7-17(8-10-19)18-11-13-20(14-12-18)22(24)25/h1-15H/b15-6+ |
Clé InChI |
PTMVSVXGAAECBG-GIDUJCDVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



